2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-phenyl-1-(2,4,5-trimethylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-11-15(3)17(12-14(13)2)23(21,22)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWJPKCQTRCENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroimidazole core, which can be achieved through the condensation of an appropriate diamine with a carbonyl compound under acidic conditions. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
The sulfonylation step involves the reaction of the intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step is crucial for attaching the sulfonyl group to the trimethylphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trimethylphenyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl or trimethylphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 2-phenyl-1-[(2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 2-phenyl-1-[(2,5-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Uniqueness
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is unique due to the specific positioning of the trimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also imparts distinct physicochemical properties, such as increased polarity and potential for hydrogen bonding, which can affect its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. The imidazole ring is a significant structural motif in medicinal chemistry, known for its diverse pharmacological properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and various therapeutic potentials.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate sulfonamide with a phenyl-substituted imidazole derivative. The synthesis pathway generally follows the Debus-Radziszewski reaction mechanism for forming substituted imidazoles.
Biological Activities
The biological activities of this compound can be categorized into several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of imidazole exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Jain et al. reported that certain imidazole derivatives demonstrated effective antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder wells diffusion method .
- Table 1 summarizes the minimum inhibitory concentrations (MIC) for selected compounds in this class:
| Compound | MIC (µg/mL) | S. aureus | E. coli | B. subtilis |
|---|---|---|---|---|
| 2-Phenyl Imidazole | 0.002 | 0.002 | 0.004 | 0.020 |
| Ciprofloxacin | 0.004 | 0.004 | 0.004 | – |
Antitumor Activity
Imidazole derivatives have also been studied for their antitumor properties:
- Brahmbhatt et al. synthesized various derivatives and evaluated their cytotoxic effects against cancer cell lines . The results indicated that certain compounds exhibited promising antitumor activity.
Anti-inflammatory and Analgesic Properties
Imidazole-containing compounds have been documented to possess anti-inflammatory and analgesic effects:
- Studies indicate that these compounds inhibit pro-inflammatory cytokines and mediators, contributing to their therapeutic efficacy in inflammatory diseases .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Many imidazole derivatives act as enzyme inhibitors, targeting pathways involved in inflammation and microbial resistance.
- Interaction with Cellular Targets: The compound may interact with specific receptors or proteins within cells, altering signaling pathways that lead to antimicrobial or antitumor effects.
Case Studies
Several case studies illustrate the effectiveness of imidazole derivatives in clinical settings:
- Antibacterial Efficacy: A study by Sharma et al. evaluated new imidazole derivatives against multidrug-resistant bacterial strains and found significant inhibition rates compared to traditional antibiotics .
- Antitumor Potential: Clinical trials involving imidazole derivatives have shown promise in reducing tumor size in patients with specific cancers, suggesting a need for further investigation into their pharmacokinetics and dosing regimens .
Q & A
Q. Methodological Answer :
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities toward bacterial targets (e.g., E. coli DNA gyrase) .
In Vitro Assays :
- MIC Determination : Perform broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains .
- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours .
Mechanistic Studies : Use fluorescence microscopy with SYTOX Green to evaluate membrane disruption .
Data Interpretation : A structurally analogous compound (ZINC02711382) showed MIC values of 8–16 µg/mL against MRSA, with dose-dependent membrane permeabilization .
Advanced Question: How can researchers optimize the stability of this compound under varying pH conditions for drug delivery applications?
Q. Methodological Answer :
pH Stability Profiling :
- Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours.
- Quantify degradation via UPLC-MS .
Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance hydrolytic stability .
Formulation Strategies : Encapsulate in pH-responsive polymers (e.g., Eudragit L100) to protect against gastric acidity .
Case Study : A sulfonyl-imidazole derivative (CAS: 873586-90-4) retained >90% stability at pH 7.4 but degraded 40% at pH 1.2; PEGylation reduced degradation to 15% .
Advanced Question: What crystallographic challenges arise in resolving disorder in the sulfonyl group, and how are they addressed?
Methodological Answer :
Sulfonyl groups often exhibit rotational disorder. Mitigation strategies include:
Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .
Constrained Refinement : Use SHELXL’s SAME and ISOR restraints to model isotropic displacement parameters for disordered atoms .
Twinned Crystals : Apply twin law matrices (e.g., BASF in SHELXL) for datasets with overlapping reflections .
Example : A 2,4,5-trimethylphenylsulfonyl group in a related compound required partitioning into two orientations (occupancy 60:40), refined with SUMP constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
